4-(Naphthalen-2-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-6,11,13,16H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJOHNASMKJWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621774 | |
| Record name | 4-(Naphthalen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-99-0 | |
| Record name | 4-(Naphthalen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Piperidine Heterocycle As a Core Pharmacophore in Drug Discovery
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in the development of pharmaceuticals. researchgate.netnih.gov Its prevalence is underscored by the fact that it is the most common heterocycle found in FDA-approved drugs. arizona.eduugent.be This widespread use is attributable to several key features of the piperidine moiety that make it an attractive component for medicinal chemists.
The saturated, non-planar structure of the piperidine ring allows for the precise three-dimensional arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov The nitrogen atom within the ring can act as a basic center, enabling the formation of salts to improve solubility and bioavailability. Furthermore, the piperidine scaffold can be readily functionalized at various positions, providing a versatile platform for the synthesis of diverse compound libraries. nih.govmdpi.com
The therapeutic applications of piperidine-containing drugs are extensive and varied, encompassing:
Central Nervous System (CNS) Modulators: Due to their ability to cross the blood-brain barrier, many piperidine derivatives are active in the CNS. arizona.eduugent.be
Anticancer Agents: The piperidine nucleus is a key component in several anticancer drugs. researchgate.net
Antiviral, Antimalarial, and Antimicrobial Agents: Piperidine derivatives have shown efficacy against a range of infectious diseases. researchgate.netacs.org
Other Therapeutic Areas: The applications of piperidine-based drugs also extend to cardiovascular diseases, pain management, and inflammatory conditions. researchgate.netarizona.eduugent.be
The continued exploration of piperidine derivatives in drug discovery highlights the enduring importance of this heterocyclic system as a fundamental building block for new therapeutic agents. researchgate.netarizona.eduugent.be
Role of the Naphthalene Moiety in Enhancing Bioactivity and Molecular Recognition
The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is another privileged structure in medicinal chemistry, recognized for its ability to impart a range of desirable properties to bioactive molecules. nih.govresearchgate.net Its large, planar, and lipophilic nature allows for significant van der Waals and π-π stacking interactions with biological targets, often leading to enhanced binding affinity.
Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer nih.govresearchgate.net
Antimicrobial nih.govijpsjournal.com
Anti-inflammatory nih.govresearchgate.net
Antiviral nih.govijpsjournal.com
Antihypertensive nih.govijpsjournal.com
Anti-neurodegenerative nih.govresearchgate.net
The incorporation of a naphthalene moiety can also influence a compound's pharmacokinetic profile, potentially improving its metabolic stability and tissue distribution. mdpi.com The cytotoxic properties of naphthalene and its metabolites, such as epoxides and naphthoquinones, are believed to contribute to its therapeutic effects in some cases through covalent interactions with cellular proteins. nih.govijpsjournal.com
The versatility of the naphthalene ring system allows for extensive structural modifications, enabling the fine-tuning of a compound's biological activity and selectivity. researchgate.net This has led to the development of several FDA-approved drugs containing a naphthalene moiety, such as propranolol, naproxen, and terbinafine. nih.gov
Rationale for Investigating 4 Naphthalen 2 Yl Piperidine and Its Analogs in Academic Research
The strategic combination of the piperidine (B6355638) and naphthalene (B1677914) scaffolds in molecules like 4-(Naphthalen-2-yl)piperidine and its analogs is driven by the potential for synergistic or additive effects on biological activity. Researchers are drawn to this hybrid structure for several key reasons:
Exploration of Novel Chemical Space: The fusion of these two important pharmacophores creates novel molecular architectures with the potential to interact with biological targets in unique ways.
Modulation of Physicochemical Properties: The naphthalene group can be used to modulate the lipophilicity and other physicochemical properties of piperidine-containing compounds, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound allow for detailed SAR studies. For instance, research has shown that replacing the naphthalene moiety with a benzene (B151609) ring can abolish inhibitory effects on certain transporters, highlighting the critical role of the naphthalene group. westernsydney.edu.aupolyu.edu.hk
Targeting Specific Receptors: Derivatives of this compound have been investigated for their potential to interact with a variety of receptors, including acetylcholine (B1216132) receptors and the P2Y14 receptor. evitachem.comresearchgate.net For example, Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid has been identified as a selective antagonist of the P2Y14 receptor.
Current Research Landscape and Future Prospects for Naphthalene Substituted Piperidine Derivatives
Established Synthetic Pathways for the Piperidine Ring System
The construction of the piperidine ring is a well-explored area of organic synthesis. The most common and direct route to 4-(naphthalen-2-yl)piperidine involves the catalytic hydrogenation of 4-(naphthalen-2-yl)pyridine. This transformation is typically achieved using heterogeneous catalysts like platinum oxide (Adams' catalyst), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C). google.comd-nb.info A significant challenge in this approach is preventing the over-reduction of the naphthalene ring system, which can be mitigated by careful selection of catalysts and reaction conditions. d-nb.info For instance, studies have shown that using a standard Pd/C catalyst can achieve high selectivity for the piperidine product while minimizing deep hydrogenation of the aromatic system. d-nb.info
Beyond direct reduction of a pre-functionalized pyridine (B92270), several general strategies exist for constructing the piperidine nucleus, which can then be adapted for the synthesis of 4-arylpiperidines.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful class of reactions for forming the piperidine ring. These methods involve a precursor molecule containing both the nitrogen atom and a reactive moiety that can engage in a ring-closing reaction. nih.gov A common biosynthetic-inspired approach involves the cyclization of a δ-amino pentanal precursor to form a Δ¹-piperideine intermediate, which can be subsequently reduced. rsc.org
Other strategies include:
Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes is a robust method for piperidine synthesis. researchgate.net
N-Acyliminium Ion Cyclization: The use of N-acyliminium ions, generated under acidic conditions, can initiate an intramolecular cyclization with a tethered nucleophile like an alkene. usm.edu
Hydroamination: Rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of specific aminopropyl-vinylarenes can yield 3-arylpiperidines, a related structural class. organic-chemistry.org
Azide-Mediated Cyclization: An efficient one-pot synthesis of 3-azidopiperidines occurs through the intramolecular cyclization of unsaturated amines, which allows for the installation of a versatile azide (B81097) group. acs.org
Metal-Catalyzed Coupling Reactions in Piperidine Synthesis
Transition metal-catalyzed reactions are indispensable tools for constructing the C-C and C-N bonds necessary for the piperidine skeleton. eie.gr While often used for functionalization (see 2.2.1), they can also be employed in ring formation.
Key approaches include:
Heck Reaction: Palladium-catalyzed intramolecular Heck reactions can create the piperidine ring. For example, an enantioselective 6-exo aza-Heck cyclization has been developed. mdpi.com
Negishi Coupling: A direct synthesis of N-Boc-4-arylpiperidines has been achieved via a palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with various aryl halides and triflates. nih.gov This method builds the crucial aryl-piperidine bond directly.
Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction with an arylboronic acid, and a final reduction step provides access to enantioenriched 3-arylpiperidines. nih.gov
Radical-Mediated Amination and Cyclization Approaches
Radical reactions offer unique pathways for piperidine synthesis, often proceeding under mild conditions. mdpi.com These methods typically involve the generation of a nitrogen- or carbon-centered radical that initiates a cyclization cascade.
Notable examples include:
Hofmann-Löffler-Freytag (HLF) Reaction Variants: Classically, HLF reactions favor the formation of five-membered pyrrolidines. However, modern variants using iodine catalysis under visible light can alter the regioselectivity to favor the 6-membered piperidine ring via a 1,6-hydrogen atom transfer (HAT). acs.org
Copper-Catalyzed C-H Amination: Copper catalysts can initiate the formation of a nitrogen-radical, which then undergoes a 1,6-hydrogen atom transfer and cyclization to yield piperidines. mdpi.com
Asymmetric δ C-H Cyanation: A chiral copper catalyst can intercept an N-centered radical relay to achieve a highly regio- and enantioselective cyanation at the δ-carbon of an acyclic amine. The resulting δ-amino nitriles are valuable precursors that can be cyclized to form chiral piperidines. nih.gov
Electrophilic Cyclization and Aza-Michael Addition Protocols
These methods rely on the nucleophilic character of the nitrogen atom attacking an electrophilic site within the same molecule. nih.govmdpi.comresearchgate.net
Aza-Prins Cyclization: This reaction involves the cyclization of a homoallylic amine onto an electrophile, such as an aldehyde, to form 4-chloropiperidines. usm.eduorganic-chemistry.org
Intramolecular aza-Michael Addition: This is a highly effective strategy for constructing piperidine rings. researchgate.net A de novo synthesis of N-(hetero)aryl piperidines utilizes a diastereoselective reductive amination followed by an aza-Michael reaction sequence. chemrxiv.orgacs.orgthieme-connect.com The presence of water has been shown to enhance the diastereoselectivity of this process. chemrxiv.orgthieme-connect.com
Approaches for Regioselective Functionalization of the Piperidine Nucleus
Once the this compound core is synthesized, further derivatization is often desired to modulate its properties. The secondary amine of the piperidine ring is the most common site for such functionalization.
N-Substitution Derivatization Techniques
The nitrogen atom of the piperidine ring is a nucleophilic center that readily undergoes a variety of chemical transformations, allowing for the introduction of diverse substituents.
Common N-substitution reactions include:
N-Alkylation and N-Arylation: The piperidine nitrogen can be alkylated using alkyl halides or arylated using aryl halides. Transition metal catalysis, particularly copper-catalyzed Ullmann coupling and palladium-catalyzed Buchwald-Hartwig reactions, are powerful methods for forming the C-N bond with aryl halides. tandfonline.com
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated or N-benzylated derivatives. This is a widely used method for introducing a variety of substituents. researchgate.netkfupm.edu.sa
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base leads to the formation of the corresponding amides and sulfonamides, respectively.
Mannich Reaction: The Mannich reaction provides a route to introduce aminomethylated substituents. For example, reacting a piperidine with an aldehyde (like formaldehyde) and a compound with an active hydrogen (like an alkyne) can yield complex N-substituted products. fabad.org.tr
Thiosemicarbazone Formation: The synthesis of N-substituted piperidine-based thiosemicarbazones can be achieved by first reacting piperidine with 4-fluorobenzaldehyde (B137897) to produce 4-(piperidin-1-yl)benzaldehyde, which is then condensed with various thiosemicarbazides. nih.gov
The following table summarizes examples of N-substitution derivatization of piperidine analogs, showcasing the variety of reagents and resulting structures.
| Starting Piperidine | Reagent | Product | Reaction Type | Reference |
| Piperidine | Substituted Aryl Halides | N-Arylpiperidine | Ullman/Buchwald-Hartwig Coupling | tandfonline.com |
| Piperidinyl-3,4-dihydroquinazolin-2(1H)-one | Biarylaldehydes | N-Biarylmethylene derivative | Reductive Amination | researchgate.net |
| 4-Phenylpiperidine (B165713) | 1-(Prop-2-yn-1-yloxy)naphthalene, Paraform | 1-(4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine | Mannich Reaction | fabad.org.tr |
| Piperidine | 4-Fluorobenzaldehyde, then Thiosemicarbazides | 4-Piperidine-based thiosemicarbazones | N-Arylation then Condensation | nih.gov |
| Organic Acids | N-(4-aminophenyl)piperidine | N-(4-aminophenyl)piperidine-tagged acids | Amide Formation (Derivatization) | nih.gov |
These derivatization techniques are crucial for exploring the structure-activity relationships of piperidine-based compounds in various research contexts.
C-Substitution and Side-Chain Introduction Methods
The functionalization of the piperidine ring at positions other than the nitrogen atom is crucial for modulating the pharmacological properties of this compound analogs. Various methods have been developed to introduce substituents and side chains at the carbon atoms of the piperidine ring.
One common strategy involves the use of a pre-functionalized piperidine core. For instance, the synthesis of this compound-4-carboxylic acid derivatives often starts with a piperidine-4-carboxylic acid scaffold. The introduction of the naphthalen-2-yl group is then achieved through methods like Friedel-Crafts alkylation.
Another approach is the modification of an existing 4-arylpiperidine structure. For example, side chains can be introduced via reductive amination. In the synthesis of certain inhibitors, reductive amination of a 4-(methyl(propyl)amino)benzaldehyde with a piperidine derivative was achieved using sodium triacetoxyborohydride (B8407120) to yield the final compound. nih.gov
Furthermore, spirocyclic piperidines can be synthesized and subsequently functionalized. For instance, the reductive ring-opening of a 5-(naphthalen-2-yl)spiro[indole-2,2'-piperidin]-6'-one can yield indoline (B122111) derivatives with 2-[3-(ethoxycarbonyl)propyl]- and 2-(4-aminobutyl)-side chains. lmaleidykla.lt
The introduction of substituents can also be achieved through radical reactions. A route to 3-arylpiperidines has been developed involving a xanthate addition to an N-allylarylsulfonamide, followed by acetylation and treatment with lauroyl peroxide to induce a 1,4-aryl migration. researchgate.net
The following table summarizes various C-substitution and side-chain introduction methods for piperidine analogs:
| Method | Reagents and Conditions | Resulting Moiety | Reference |
| Reductive Amination | Aldehyde, Sodium triacetoxyborohydride, DCM | Substituted benzyl (B1604629) group | nih.gov |
| Reductive Ring-Opening | Not specified | 2-[3-(ethoxycarbonyl)propyl]- and 2-(4-aminobutyl)-side chains | lmaleidykla.lt |
| Radical 1,4-Aryl Migration | Xanthate, N-allylarylsulfonamide, Lauroyl peroxide | 3-Arylpiperidine | researchgate.net |
| Friedel-Crafts Alkylation | Naphthalene, Chloro- or bromo-piperidine precursor | Naphthalen-2-yl group at C-4 |
Synthetic Strategies for Incorporating Naphthalene Moieties
The formation of the bond between the naphthalene and piperidine rings is a key step in the synthesis of this compound and its analogs. Several synthetic strategies have been effectively employed to achieve this linkage.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been widely used to connect aryl or heteroaryl groups to the piperidine scaffold. nih.gov
In a general approach, a piperidinyl organometallic species, such as a 4-(N-BOC-piperidyl)zinc iodide, can be coupled with an aryl halide or triflate in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 4-arylpiperidines. acs.org This Negishi-type coupling is a versatile method for creating the desired linkage. researchgate.net
Microwave-promoted Suzuki-Miyaura coupling has also been shown to be an efficient method. For example, the coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one with naphthalen-2-ylboronic acid using a Pd(PPh3)4 catalyst and Cs2CO3 as a base in ethanol (B145695) under microwave irradiation afforded the 5-(naphthalen-2-yl) derivative in good yield. lmaleidykla.lt
The synthesis of a P2Y14R antagonist involved a Suzuki coupling as a key step in a multi-stage synthesis. nih.gov More specifically, the Suzuki-Miyaura coupling of a quinoline (B57606) or naphthalene derivative with a boronic acid using PdCl2(dppf)·CH2Cl2 and potassium carbonate has been employed to create the bi-aryl linkage. nih.gov
The following table provides examples of cross-coupling reactions used to form naphthalene-piperidine linkages:
| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |
| Negishi Coupling | 4-(N-BOC-piperidyl)zinc iodide, Aryl halide/triflate | Cl2Pd(dppf), Copper(I) species | 4-Arylpiperidine | acs.org |
| Suzuki-Miyaura Coupling | 5-Bromo-spiro[indole-piperidine], Naphthalen-2-ylboronic acid | Pd(PPh3)4, Cs2CO3, Ethanol, Microwave | 5-(Naphthalen-2-yl)-spiro[indole-piperidine] | lmaleidykla.lt |
| Suzuki-Miyaura Coupling | Bromo-intermediate, Boronic acid | Not specified | Naphthalene-piperidine analog | nih.gov |
| Suzuki-Miyaura Coupling | Quinoline/Naphthalene derivative, 3-chloro-phenyl-boronic acid | PdCl2(dppf)·CH2Cl2, K2CO3 | Bi-aryl ester derivative | nih.gov |
Nucleophilic substitution reactions provide another direct route to form the naphthalene-piperidine bond. These reactions typically involve the displacement of a leaving group on either the naphthalene or piperidine ring by a nucleophilic partner.
For instance, the reactivity of bromine atoms in nitro-bromonaphthalenes towards piperidine has been studied, demonstrating the feasibility of nucleophilic aromatic substitution. acs.org In the synthesis of 1,4-naphthoquinone (B94277) derivatives, nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with amines, including piperidine, have been reported. researchgate.net
The synthesis of 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives often starts with the pre-formed oxadiazole core, where the piperidine nitrogen can then be functionalized via nucleophilic substitution with various alkyl or benzyl bromides. mdpi.com
Alkynylation reactions offer a pathway to introduce an alkyne functionality, which can serve as a versatile handle for further transformations or as a key structural element. The asymmetric α-alkynylation of piperidine has been achieved in a four-step sequence involving the formation of a chiral N-sulfinylpiperidine, anodic oxidation, alkynylation with a mixed organoaluminum derivative, and deprotection. researchgate.net
The formation of an aryl-alkyl linkage between the naphthalene and piperidine moieties can be achieved through various methods. One such method involves the Michael addition of 4-benzylpiperidine (B145979) to a β-aminoketone precursor, which has been used to synthesize aryl-alkyl(alkenyl)-4-benzylpiperidines. units.it
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles in the synthesis of pharmaceuticals is of growing importance. In the context of piperidine derivatives, several approaches have been explored to make their synthesis more environmentally friendly.
One notable example is the use of deep eutectic solvents (DES) as reaction media. A glucose-urea DES was found to be an inexpensive and effective medium for the synthesis of piperidin-4-one derivatives, offering a greener alternative to traditional organic solvents. asianpubs.org The use of such solvents can lead to high yields and represents a more sustainable synthetic method. asianpubs.org
The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. For example, a one-pot condensation reaction using malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been used to prepare a substituted pyridine derivative, a strategy that can be adapted for related heterocyclic systems. researchgate.net
Furthermore, the use of microwave-assisted synthesis, as seen in the Suzuki-Miyaura coupling of a bromo-spiropiperidine derivative, significantly shortens reaction times and can lead to improved yields, contributing to a more efficient and greener process. lmaleidykla.lt
Advanced Synthetic Challenges and Innovations in Complex Analog Preparation
The synthesis of complex analogs of this compound often presents significant challenges, requiring innovative synthetic strategies to control stereochemistry and introduce diverse functionalities.
One area of innovation is the development of stereoselective synthetic routes. For example, a base-mediated 6-endo-trig cyclization of enone-derived α-amino acids has been developed for the direct synthesis of novel 2,6-cis-6-substituted-4-oxo-L-pipecolic acids. core.ac.uk The control of stereochemistry in such cyclizations is crucial for obtaining the desired biologically active isomer.
The synthesis of bridged piperidine analogs also presents a synthetic challenge. The preparation of these sterically constrained molecules often involves multi-step sequences, starting with the preparation of bromo-intermediates, followed by Suzuki coupling and subsequent transformations to build the bridged scaffold. nih.gov
Kinetic resolution of racemic piperidine derivatives is another advanced technique to obtain enantiomerically pure compounds. The kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org This method allows for the preparation of highly enantioenriched piperidines with multiple points of substitution. rsc.org
The development of novel catalytic systems is also driving innovation in this field. For instance, a rhodium-catalyzed asymmetric Suzuki-Miyaura type reaction has been developed for the coupling of racemic sp3-hybridized allyl chlorides with heteroaryl boronic acids, enabling the synthesis of products with multiple contiguous stereogenic centers on a large scale. acs.org
Stereoselective Synthesis of Chiral Naphthalene-Piperidine Compounds
The creation of chiral piperidines from simple starting materials remains a key challenge, traditionally requiring multi-step sequences. dicp.ac.cn Modern approaches, however, are increasingly focused on asymmetric catalysis and biocatalysis to achieve high efficiency and stereoselectivity.
A notable advancement is the chemo-enzymatic dearomatization of pyridines to produce stereo-defined piperidines. This strategy has been successfully applied to substrates bearing sterically demanding groups, including the 2-naphthyl substituent. In one such method, a one-pot cascade reaction utilizes an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into chiral piperidines. This chemo-enzymatic approach has demonstrated excellent yields and high stereoselectivity for the synthesis of a 2-naphthyl substituted piperidine, highlighting its utility for producing complex chiral structures. acs.orgnih.gov
The reaction tolerates a variety of N-alkyl substituents, providing access to a range of chiral piperidine products with good to excellent yields and enantiomeric excess (ee). nih.gov For instance, the synthesis of both (R)- and (S)-enantiomers of a 3-(naphthalen-2-yl)piperidine (B13600484) derivative was achieved with high conversion and stereoselectivity. acs.orgnih.gov
Table 1: Chemo-enzymatic Synthesis of a Chiral Naphthyl-Piperidine Compound acs.orgnih.gov
| Substrate | Product Configuration | Yield | Conversion | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| N-Alkyl-3-(naphthalen-2-yl)pyridine | (R)-piperidine | 73% | >99% | ≥94% |
| N-Alkyl-3-(naphthalen-2-yl)pyridine | (S)-piperidine | 73% | >99% | ≥94% |
Other strategies for asymmetric synthesis include the catalytic asymmetric [4+2] annulation of imines with allenes, which provides functionalized piperidine derivatives with high stereoselectivity. nih.gov Although not explicitly detailed for the 4-(naphthalen-2-yl) moiety, these methods represent powerful tools for accessing chiral piperidines that could be adapted for this specific target. The existence of specific chiral compounds like (3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate further underscores the successful application of asymmetric synthesis in this area. bldpharm.com
Multi-Component Reactions for Diverse Derivative Libraries
Multi-component reactions (MCRs) are powerful tools in drug discovery and organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. nih.govyoutube.com These reactions are prized for their high atom economy, operational simplicity, and their ability to generate large, structurally diverse libraries of compounds from readily available building blocks. nih.gov The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs (IMCRs) extensively used for this purpose. nih.govrsc.orgmdpi.com
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.govscispace.com This reaction is exceptionally versatile, and its broad substrate scope enables the synthesis of vast libraries of peptide-like derivatives. scispace.com By strategically choosing the components, a diverse set of analogs of this compound could be generated. For example, using 2-naphthaldehyde (B31174) as the aldehyde component, along with a piperidine-based amine, various carboxylic acids, and isocyanides, would lead to a library of derivatives with the naphthalene-piperidine core embedded within a peptidomimetic scaffold. The synthesis of the potent opioid carfentanil has been achieved using a Ugi reaction, demonstrating the power of this method to create complex piperidine-based drugs. mdpi.comnih.gov
The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. rsc.orgambeed.com Similar to the Ugi reaction, the modularity of the Passerini reaction allows for the systematic variation of substituents. By employing a naphthalene-containing aldehyde or carboxylic acid, a library of compounds featuring the this compound motif could be efficiently assembled.
While direct examples of Ugi or Passerini reactions for the synthesis of this compound derivatives are not extensively documented in the provided results, the principles of MCRs strongly support their applicability. For instance, five-component reactions have been developed for the synthesis of highly functionalized piperidine derivatives, showcasing the potential for even greater complexity. nih.gov These reactions often proceed through a series of cascade events, such as Knoevenagel condensation followed by Michael addition and Mannich-type reactions, to build the piperidine ring with multiple points of diversity. nih.gov
Table 2: Illustrative Components for MCR-based Synthesis of Naphthalene-Piperidine Analogs
| Reaction Type | Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Potential Product Scaffold |
|---|---|---|---|---|---|
| Ugi (4CR) | 2-Naphthaldehyde | Piperidine or derivative | Various R-COOH | Various R-NC | α-(N-piperidyl-N-naphthalenylmethyl)amino amides |
| Passerini (3CR) | 2-Naphthaldehyde | - | Various R-COOH | Various R-NC | α-Acyloxy-N-substituted-(naphthalen-2-yl)acetamides |
The application of these MCR strategies enables the exploration of a vast chemical space around the this compound core, which is essential for optimizing biological activity and developing new therapeutic agents.
Neuropharmacological Investigations of Derivatives
Derivatives of this compound have been investigated for a range of effects on the central nervous system, including neuroprotection, antidepressant, and potential antipsychotic activities.
Exploration of Neuroprotective Potential
Research into aryloxyethylamine derivatives has highlighted the neuroprotective capabilities of compounds containing the (naphthalen-2-yl)oxy]ethyl}piperidine structure. nih.gov One such derivative, (4-chlorophenyl)(1-{2-[(naphthalen-2-yl)oxy]ethyl}piperidin-4-yl)methanone, demonstrated potent protective effects against glutamate-induced cell death in differentiated rat pheochromocytoma (PC12) cells at concentrations of 0.1, 1.0, and 10 μM. nih.gov
In animal models, certain derivatives have shown promise for treating ischemic stroke. nih.gov Specifically, (4-fluorophenyl){1-[2-(naphthalen-2-yloxy)ethyl]piperidin-4-yl}methanone was found to significantly prolong the survival time and decrease the mortality rate in mice subjected to acute cerebral ischemia induced by bilateral common carotid artery occlusion. nih.gov Further research has pointed to the potential of other derivatives, such as 3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate, in the development of treatments for neurological disorders due to their neuroprotective effects. smolecule.com Additionally, the compound CN016, a derivative of 3-[3-(4-{[4-Morpholin-4-yl-6-(1-naphthalen-2-ylmethyl-piperi)din-3-yl]amino}phenyl)acryloyl]amino}benzoic acid, has been identified as a potential agent to protect against paclitaxel-induced peripheral neuropathy by suppressing inflammatory responses. researchgate.net
Assessment of Antidepressant Activity and Neurotransmitter Pathway Modulation
The modulation of monoamine neurotransmitter pathways is a key strategy in the development of antidepressants. nih.gov Several this compound derivatives have been studied for their ability to inhibit the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA).
Quantitative structure-activity relationship (QSAR) studies on a series of phenyl piperidine derivatives identified compounds with significant inhibitory activity against the serotonin transporter (SERT). scispace.comresearchgate.net Among the compounds analyzed were 4-(((3-(naphthalen-2-yl)-5-(trifluoromethyl)benzyl)oxy)methyl)-4-phenylpiperidine and 4-(((3-(naphthalen-1-yl)-5-(trifluoromethyl)benzyl)oxy)methyl)-4-phenylpiperidine, which were evaluated for their potential as antidepressant agents. scispace.comresearchgate.net The models developed in this research aim to provide a blueprint for designing novel phenyl piperidine analogues with potent antidepressant activity. scispace.comresearchgate.net
Other research has focused on triple reuptake inhibitors (TRIs), which target SERT, NET, and DAT simultaneously. nih.gov While not piperidine-based, azetidine (B1206935) derivatives such as 3-(naphthalen-2-yl(propoxy)methyl)azetidine and 3-(naphthalen-2-yl(phenoxy)methyl)azetidine, which feature a naphthyl group, have shown promise as serotonin- and norepinephrine-preferring TRIs. nih.gov Furthermore, series of arylalkanol-piperidine derivatives have been synthesized and evaluated as TRIs, with some compounds showing high potency for all three monoamine transporters and significant antidepressant-like effects in animal models. nih.gov
Evaluation of Antipsychotic Properties
The piperidine scaffold is a core component of several antipsychotic medications. who.intnih.gov For instance, 4-piperidone, a related structure, serves as a key building block for antipsychotics like clocapramine (B1669190) and pimozide. who.int Additionally, synthetic methods for creating substituted piperidines have been optimized for producing second-generation antipsychotics such as Melperone. mdpi.comnih.gov
While the piperidine ring itself is integral to many antipsychotic drugs, specific research evaluating this compound derivatives for antipsychotic properties is less documented in the available literature. Studies on related structures, such as N-(4-phenyl-1-piperidinylethyl)-phthalmides, have demonstrated psychotropic properties, including the suppression of motor activity in mice without inducing catalepsy, a common side effect of conventional antipsychotics. nih.gov These effects are thought to be mediated through the inhibition of limbic dopamine receptors. nih.gov However, further investigation is required to specifically link the this compound structure to direct antipsychotic activity.
Local Anesthetic Activity Studies
A significant area of investigation for this compound derivatives has been their potential as local anesthetics. These compounds are of interest due to their membrane-stabilizing actions, which are mediated by influencing ion channels. researchgate.net
Preclinical Efficacy in Experimental Animal Models
New derivatives of 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine have been synthesized and evaluated for local anesthetic activity in preclinical models. researchgate.netfabad.org.trdergipark.org.tr In a study using the Bulbring & Wajda model of infiltration anesthesia in guinea pigs, the compound LAS-251, a complex of 1-(4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine with β-cyclodextrin, demonstrated significant local anesthetic effects. researchgate.netfabad.org.trdergipark.org.tr
Comparative Analysis with Benchmark Anesthetic Agents
The performance of novel anesthetic candidates is typically benchmarked against established drugs. In comparative analyses, the 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivative LAS-251 was evaluated against procaine (B135), lidocaine, and trimecaine. fabad.org.trmdpi.com
In the primary study on guinea pigs, LAS-251 surpassed these reference drugs in terms of the anesthesia index, the duration of full anesthesia, and the total duration of action. researchgate.netfabad.org.trdergipark.org.tr In a more detailed follow-up study, while LAS-251 had a longer latency period for onset, its local anesthetic effect was more prolonged than that of procaine and only slightly inferior to lidocaine. researchgate.netfabad.org.trdergipark.org.tr Another derivative, LAS-252, also showed a total duration of local anesthetic effect that was longer than procaine. fabad.org.tr These findings highlight the potential of these naphthalenyl-piperidine derivatives to offer advantages, such as extended duration of action, over some currently used local anesthetics. fabad.org.trresearchgate.net
Table 1: Local Anesthetic Activity of LAS-251 vs. Reference Drugs in Rabbits Data represents mean values from experiments on the infiltration anesthesia of the abdominal wall.
| Compound (0.5% aqueous solutions) | Onset of Anesthesia (min) | Duration of Full Anesthesia (min) | Total Duration of Effect (min) |
| LAS-251 | 10.33 ± 0.45 | 45.17 ± 1.32 | 92.50 ± 1.68 |
| Procaine | 8.17 ± 0.32 | 30.67 ± 0.88 | 51.33 ± 1.05 |
| Lidocaine | 6.50 ± 0.36 | 62.33 ± 1.41 | 105.17 ± 1.49 |
| Trimecaine | 7.33 ± 0.44 | 48.17 ± 1.22 | 82.33 ± 1.28 |
| Source: FABAD Journal of Pharmaceutical Sciences fabad.org.tr |
| Compound (0.5% aqueous solutions) | Anesthesia Index (max 36) |
| LAS-251 | 35.50 ± 0.50 |
| LAS-252 | 29.83 ± 0.70 |
| Procaine | 27.67 ± 0.61 |
| Lidocaine | 32.83 ± 0.48 |
| Trimecaine | 30.83 ± 0.48 |
| Source: FABAD Journal of Pharmaceutical Sciences fabad.org.tr |
Anticancer and Antitumor Efficacy
Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer therapies. Their efficacy has been demonstrated through various mechanisms, including the modulation of key cancer-related signaling pathways, direct cytotoxic effects on cancer cells, and antitumor activity in animal models.
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. While direct modulation of the Wnt/β-catenin pathway by this compound derivatives in the context of cancer is an area of ongoing investigation, related structures have shown activity. For instance, piperine, a naturally occurring piperidine derivative, has been shown to suppress the Wnt/β-catenin pathway in colorectal cancer cells. It achieves this by inhibiting the nuclear translocation of β-catenin, a key step in the activation of this pathway. nih.gov Conversely, a derivative, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), has been identified as an agonist of the Wnt/β-catenin pathway, promoting bone formation, which highlights the potential for this scaffold to modulate this pathway in different therapeutic contexts. acs.org
Lactate dehydrogenase A (LDHA) is another important target in cancer therapy. It plays a crucial role in the metabolic shift of cancer cells towards aerobic glycolysis, known as the Warburg effect. Inhibition of LDHA can disrupt cancer cell metabolism and induce apoptosis. nih.gov While direct inhibition of LDHA by this compound derivatives has not been extensively reported, the broader class of piperidine-containing compounds is being explored for this purpose. nih.govresearchgate.net Further research is needed to specifically elucidate the potential of this compound derivatives as LDHA inhibitors.
A patent has described (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as inhibitors of the histone demethylase KDM2B for the treatment of cancer, indicating that this structural class can influence epigenetic pathways involved in oncogenesis.
A significant body of research has demonstrated the cytotoxic effects of this compound derivatives and related compounds across a range of human cancer cell lines. These studies are crucial for identifying promising candidates for further development. For example, a series of nicotinonitrile derivatives incorporating a naphthalene moiety have shown potent antiproliferative activity. acs.org One such derivative, 14a , was particularly effective against several cancer cell lines, with IC50 values in the nanomolar range. acs.org Similarly, other piperidine derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell types. researchgate.net
Table 1: In Vitro Cytotoxicity of Naphthalene-Containing Piperidine and Related Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| 14a | NCI-H460 (Lung) | 25 ± 2.6 | acs.org |
| RKOP 27 (Colon) | 16 ± 2 | acs.org | |
| HeLa (Cervical) | 127 ± 25 | acs.org | |
| U937 (Leukemia) | 422 ± 26 | acs.org | |
| SKMEL 28 (Melanoma) | 255 ± 2 | acs.org | |
| RC-106 | U87MG (Glioblastoma) | Not specified | frontiersin.org |
| Bisnaphthalimide A6 | MGC-803 (Gastric) | 90 | bohrium.com |
A notable example is the compound (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine (RC-106) . This derivative has been identified as a potent anticancer agent that functions through the induction of endoplasmic reticulum stress and inhibition of the proteasome complex. frontiersin.org In preclinical studies, RC-106 has demonstrated significant antitumor activity. frontiersin.org
Another related compound, a bisnaphthalimide derivative designated as A6 , has shown potent anticancer efficiency in an MGC-803 xenograft tumor model in mice, with lower toxicity compared to its mono-naphthalimide counterpart. bohrium.com Furthermore, some thiazolylcoumarin analogs containing a piperidine moiety have also been screened for in vivo antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells in mice, with one derivative, 5r , showing the highest activity. excli.de
Antimicrobial, Antifungal, and Antiviral Applications
Beyond their anticancer properties, derivatives of this compound have shown significant promise as agents to combat infectious diseases, including those caused by bacteria, fungi, and viruses.
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action. The menaquinone (MK) biosynthetic pathway is essential for the survival of M. tuberculosis, making its enzymes attractive drug targets. nih.gov
A series of piperidine derivatives have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a key enzyme in the MK pathway. nih.gov Structure-activity relationship (SAR) studies have led to the identification of novel inhibitors with potent activity against both the MenA enzyme and the growth of M. tuberculosis. nih.gov
Table 2: Antitubercular Activity of Piperidine Derivatives Targeting MenA
| Compound | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) | Reference |
|---|---|---|---|
| 4-bromophenyl analog 10 | 12 ± 2 | 14 ± 0 | nih.gov |
| 3-Bromo derivative 14 | 12 ± 3 | 14 ± 0 | nih.gov |
| Novel Inhibitor 1 | 13-22 | 8-10 | nih.gov |
| Novel Inhibitor 2 | 13-22 | 8-10 | nih.gov |
In addition to MenA inhibitors, other piperazine derivatives of cinnamamide (B152044) have been synthesized and evaluated for their antitubercular activity, with some compounds showing promising results. nih.gov
The COVID-19 pandemic highlighted the urgent need for effective antiviral therapies. The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a validated drug target. frontiersin.org Naphthalene-based compounds have been a key source of inspiration for the development of PLpro inhibitors. nih.gov
The compound GRL-0617 , a naphthalene derivative, was an early inhibitor of SARS-CoV PLpro and has served as a scaffold for the design of more potent inhibitors of SARS-CoV-2 PLpro. mdpi.commdpi.com Derivatives such as rac5c and rac3k have shown the ability to inhibit PLpro in the nanomolar range and reduce viral titers in cellular infection models. frontiersin.org These compounds bind to the active site of PLpro, sterically blocking the access of its natural substrates. mdpi.com
Table 3: Inhibition of SARS-CoV-2 PLpro by Naphthalene-Based Piperidine Derivatives
| Compound | PLpro IC50 (nM) | Antiviral Activity | Reference |
|---|---|---|---|
| rac5c | 600-800 | Decreased viral titers by 2-3 orders of magnitude at 11 µM | frontiersin.org |
| rac3k | 600-800 | Decreased viral titers by 2-3 orders of magnitude at 11 µM | frontiersin.org |
| GRL-0617 | 600 | EC50 of 14.5 µM against SARS-CoV | nih.gov |
In addition to inhibiting viral enzymes, some piperidine derivatives have been shown to block viral entry into host cells. A novel piperidine-based derivative, P114F5 , was identified as a potent inhibitor of the influenza virus, acting at a stage after viral entry into the host cell. nih.gov Another study reported that a 2-aminonaphthalene derivative, 4d , exhibited antiviral activity against multiple influenza A virus subtypes by inhibiting the NP and M proteins of the virus. nih.gov
Identification of Crucial Pharmacophoric Features within the this compound Scaffold
The this compound scaffold possesses distinct pharmacophoric features that are fundamental to its biological activity. The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a primary contributor. Its planar structure facilitates significant π-π stacking interactions with aromatic residues within receptor binding pockets. evitachem.com The specific geometry of the naphthalen-2-yl group is often more favorable for these interactions compared to the naphthalen-1-yl isomer.
The piperidine ring serves as a versatile scaffold, providing a three-dimensional structure that can be extensively modified. Its nitrogen atom can act as a nucleophile or be protonated, allowing for ionic interactions. evitachem.comnih.gov The combination of the hydrophobic naphthalene group and the potentially charged piperidine ring creates a zwitterionic character in some analogues, which is a key consideration in their interaction with biological targets like G protein-coupled receptors (GPCRs). nih.govnih.gov
Pharmacophore models have been developed for derivatives of this scaffold. For instance, a model for P2Y₁₄R antagonists based on a related compound identified key features including positive and negative ionic centers, a hydrophobic feature, and two aromatic ring features defining the naphthalene scaffold. researchgate.net
Systematic Analysis of Substituent Effects on the Naphthalene Moiety and their Impact on Biological Activity
The naphthalene moiety is not merely a passive hydrophobic anchor; it is a critical component where substitutions can fine-tune biological activity. Research has demonstrated that the naphthalene ring is often essential for efficacy. In one study on inhibitors of human Equilibrative Nucleoside Transporters (ENTs), replacing the naphthalene moiety with a smaller benzene (B151609) ring completely abolished the inhibitory effects on both ENT1 and ENT2. frontiersin.org
The electronic properties of substituents on the naphthalene ring play a significant role. The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF₃), can significantly alter the electronic distribution of the aromatic system and influence binding affinity. mdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that the presence of electron-withdrawing groups like -CF₃ increases the sensitivity of the naphthalene system to the effects of other substituents. mdpi.com Conversely, electron-donating groups can also favorably influence activity in certain contexts. mdpi.com
Furthermore, substitutions on the naphthalene ring can enhance hydrophobic interactions with a target receptor. The position of the substituent is also crucial, as interactions can differ greatly depending on whether the substitution is at an α or β position on the ring system. mdpi.com In some cases, the naphthalene moiety has been used as a bioisosteric replacement for a benzene ring to enhance chemical and metabolic stability while preserving pharmacological activity. nih.gov
Elucidation of the Role of Piperidine Ring Substitutions and Conformation in Potency and Selectivity
The piperidine ring is a focal point for structural modification to optimize potency, selectivity, and drug-like properties. Its conformation and substitution pattern are critical determinants of biological activity.
Ring Substitutions and Bioisosteres: Studies have explored replacing the piperidine ring with other cyclic amines to gauge the impact on activity. In one series of anticancer agents based on naphthalene-1,4-dione, a compound with a six-membered piperidine ring was found to be the most potent compared to analogues containing five-membered pyrrolidine (B122466) or seven-membered azepane rings, highlighting the optimal ring size for that specific target. rsc.org In the context of P2Y₁₄ receptor antagonists, the secondary amine of the piperidine ring was identified as a potential liability for achieving ideal drug-like properties, prompting the exploration of piperidine bioisosteres to remove the zwitterionic character. nih.gov
Conformational Constraint: The inherent flexibility of the piperidine ring can be a disadvantage, leading to an entropic penalty upon binding to a receptor. rsc.org To address this, researchers have introduced rigid, bridged piperidine analogues to constrain the conformation. Bridged structures such as nortropane, isoquinuclidine, and 2-azanorbornane have been incorporated into the scaffold. nih.govresearchgate.net These modifications can lock the piperidine ring into a specific conformation (e.g., a boat conformation) and have been shown to preserve or even enhance receptor binding affinity while potentially improving physicochemical properties like lipophilicity. nih.govresearchgate.net For example, an isoquinuclidine derivative maintained high affinity for the P2Y₁₄R. nih.gov
The following table summarizes the effects of various piperidine modifications on the binding affinity of a naphthalene-based P2Y₁₄R antagonist.
| Compound/Modification | Description | Binding Affinity (IC₅₀, nM) | Reference |
| 1 (PPTN) | Parent compound with piperidine ring | 7.96 | nih.gov |
| 5 | Piperidine replaced with quinuclidine | 20.0 | nih.gov |
| 34 | Isoquinuclidine derivative | 15.6 | nih.govresearchgate.net |
| 30 | Isonortropanol derivative | 21.3 | nih.govresearchgate.net |
| 21-24 | Related lactam derivatives | Intermediate Affinity | researchgate.net |
This interactive table is based on data for P2Y₁₄R antagonists, where lower IC₅₀ values indicate higher binding affinity.
Stereochemical Considerations and Enantioselective Effects on Receptor Binding and Efficacy
Stereochemistry is a critical factor in the biological activity of this compound derivatives, as different stereoisomers can exhibit markedly different affinities and efficacies. The introduction of chiral centers, either on the piperidine ring or on its substituents, necessitates the evaluation of individual enantiomers.
In the development of P2Y₁₄R antagonists, stereochemically unambiguous bridged piperidine analogues were synthesized from enantiomerically pure precursors. nih.govresearchgate.net This allowed for a direct comparison of the activity of different enantiomers. A striking example is seen with the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) derivatives. The pure (S,S,S) enantiomer (15 ) displayed a threefold higher affinity for the human P2Y₁₄R than its corresponding enantiomer (16 ). nih.govresearchgate.net This demonstrates that the receptor's binding pocket has a distinct stereochemical preference.
Similarly, in studies of related scaffolds for SARS-CoV PLpro inhibitors, it was noted that the (R)-enantiomer often showed improved activity compared to the (S)-enantiomer. frontiersin.org The synthesis of specific stereoisomers is often achieved through asymmetric synthesis or the use of chiral starting materials, which is crucial for optimizing interaction with a biological target. researchgate.net
The table below illustrates the enantioselective effects observed in bridged piperidine analogues of a P2Y₁₄R antagonist.
| Compound | Stereochemistry | Binding Affinity (IC₅₀, nM) | Reference |
| 15 (MRS4738) | (1S,2S,4S,5S) | 5.0 | researchgate.net |
| 16 | (1R,2R,4R,5R) | 15.0 | researchgate.net |
| 17 | (1S,2R,4S,5R) | 18.0 | researchgate.net |
| 18 | (1R,2S,4R,5S) | 49.0 | researchgate.net |
This interactive table highlights the significant difference in binding affinity between enantiomers, with lower IC₅₀ values indicating higher affinity.
Rational Design Strategies for Optimizing Drug-like Properties and Target Specificity
Key strategies include:
Bioisosteric Replacement: Parts of the molecule can be replaced with other chemical groups (bioisosteres) that retain the desired biological activity but have improved physicochemical properties. For instance, the naphthalene moiety itself can be considered a bioisostere of other aromatic systems like phenyl-1,2,3-triazole. nih.gov On the other hand, the piperidine ring has been the subject of bioisosteric replacement to eliminate zwitterionic character and improve drug-like qualities. nih.gov
Conformational Restriction: As discussed previously, introducing rigid structures like bridged rings reduces the molecule's flexibility. nih.govresearchgate.net This can increase binding affinity by lowering the entropic cost of binding and can enhance selectivity if the constrained conformation is specific to the target receptor. rsc.org This approach also increases the sp³ character of the molecule, which can improve drug-like properties. nih.gov
Prodrugs: To overcome issues like high lipophilicity or poor bioavailability, prodrug strategies have been employed. By masking charged groups like carboxylates with esters, a molecule can be rendered temporarily uncharged to facilitate passage across biological membranes. nih.gov One study reported a double prodrug of a potent antagonist that dramatically reduced lung inflammation in a mouse model, demonstrating the in vivo efficacy of this approach. researchgate.net
Modulation of Physicochemical Properties: Substitutions on both the naphthalene and piperidine rings are systematically varied to balance potency with properties like solubility and lipophilicity. For example, replacing a morpholine (B109124) ring with a piperidine ring was found to increase anticancer potency, suggesting that hydrophobic terminal groups were beneficial in that position. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov For scaffolds like this compound, QSAR provides a rational framework for designing new analogues with enhanced potency. scispace.com
The QSAR process typically involves several steps:
Data Set Assembly: A series of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. scispace.com
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its topological, electronic, and geometric properties.
Model Generation: The data set is often divided into a training set, used to build the model, and a test set, used to validate it. scispace.com Statistical methods are employed to create a mathematical equation linking the descriptors to the biological activity.
Model Validation: The model's predictive power is assessed using various statistical parameters, such as the coefficient of determination (R²). scispace.com
A QSAR study on a series of phenyl piperidine derivatives, including some with a naphthalen-2-yl group, was performed to develop models for antidepressant activity. scispace.com The resulting models were statistically robust and provided a rationale for the structural requirements needed for activity. Such models can offer a blueprint for the future design of novel, more potent agents by predicting the activity of virtual compounds before they are synthesized, thereby saving time and resources. nih.govscispace.com
Computational Chemistry and in Silico Approaches in the Study of 4 Naphthalen 2 Yl Piperidine Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(naphthalen-2-yl)piperidine derivatives, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern ligand binding.
Research on various piperidine (B6355638) derivatives demonstrates that these simulations can reveal crucial binding modes and affinities. For instance, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives identified carbonic anhydrase IX (CAIX) as a potential target. nih.govmdpi.com Docking studies showed that these compounds could achieve favorable binding affinities, with the best-performing derivative, SA7, exhibiting a binding affinity of -8.61 kcal/mol. nih.gov
The interactions predicted by docking are often detailed, highlighting key amino acid residues involved in the binding. For 4-oxypiperidine ethers with a naphthalene (B1677914) fragment, docking studies within the human histamine (B1213489) H3 receptor (hH3R) binding pocket revealed significant interactions. These included π–π stacking between the naphthalene moiety and residues like Phe193 and Tyr189, a salt bridge between the protonated piperidine nitrogen and Asp114, and cation–π interactions with Tyr115 and Phe398. nih.gov Similarly, docking of certain benzamide derivatives containing a piperidine core into the active site of acetylcholinesterase (AChE) showed a significant hydrogen bond between the ligand's carbonyl group and the Tyr121 residue. mui.ac.ir This level of detail is crucial for understanding the structure-activity relationships (SAR) and for rationally designing more potent and selective ligands.
The following table summarizes the binding affinities of selected naphthalene-piperidine derivatives against their respective targets as determined by molecular docking.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| SA7 (A naphthalimide-arylsulfonyl derivative) | Carbonic Anhydrase IX (CAIX) | -8.61 | Arg6, Trp9, Asn66, Gln92, Ala128 |
| SA2 (A naphthalimide-arylsulfonyl derivative) | Carbonic Anhydrase IX (CAIX) | -8.39 | Arg6, Trp9, Val130, Asn66 |
| ADS031 (A 4-oxypiperidine ether) | Histamine H3 Receptor (hH3R) | Not specified | Asp114, Tyr115, Tyr189, Phe193, Phe398 |
| Compound 5d (A benzamide-piperidine derivative) | Acetylcholinesterase (AChE) | -12.74 | Tyr121 |
This table is based on data from multiple sources. nih.govnih.govmui.ac.ir
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to analyze the conformational changes of both the ligand and the protein, providing insights into the durability of the predicted binding modes.
In the study of piperazine-linked 1,8-naphthalimide derivatives targeting CAIX, MD simulations were performed on a 100 ns scale for the top-ranked compounds from docking studies. polyu.edu.hk The stability of the protein-ligand complexes was evaluated by calculating the root mean square deviation (RMSD). The results indicated that the complexes achieved substantial stability throughout the simulation, affirming the robustness of the ligand's binding pose. polyu.edu.hk For example, the RMSD values for ligands SA2 and SA7 were found to be 1.82 nm and 1.85 nm, respectively, demonstrating their stable conformation within the binding pocket. polyu.edu.hk
MD simulations have also been crucial in studying the conformational changes of target proteins upon ligand binding. For instance, extended MD simulations on a homology model of the human eukaryotic initiation factor 4A1 (eIF4A1) helped identify novel phenyl-piperazine scaffolds as potential ATP-competitive inhibitors. nih.gov These simulations can reveal how the binding of a ligand influences the protein's domain movements, which is essential for its function. nih.gov The use of MD simulations is particularly important for understanding targets with high flexibility, where static models may be insufficient to predict the true nature of the interaction. nih.gov
Homology Modeling for Prediction of Protein-Ligand Interactions with Uncharacterized Targets
For many potential drug targets, an experimentally determined 3D structure is not available. In such cases, homology modeling provides a powerful tool to generate a structural model of the target protein based on the known structure of a homologous protein (the "template"). This predicted model can then be used for molecular docking and MD simulations to study ligand interactions.
This approach has been successfully applied in the study of antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor. nih.gov A homology model of the human P2Y14R was constructed based on the crystal structure of the related P2Y12R. nih.gov This model was then used to predict the binding interactions of naphthalene-based antagonists, including derivatives containing a piperidine moiety. The modeling helped rationalize the structure-activity relationships of various bridged piperidine analogues and showed stable and persistent key interactions for potent compounds. nih.govutmb.edu
Similarly, in the absence of a crystal structure for the human eIF4A1 protein in its active conformation, a homology model was built using the structure of the homologous human DEAD-box protein, eIF4A3. nih.gov This model was instrumental in subsequent virtual screening and MD simulation studies that led to the discovery of new inhibitors. nih.gov The accuracy of a homology model is highly dependent on the sequence identity between the target and template proteins; however, even models based on lower sequence identity can provide valuable insights for initial drug discovery efforts. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules like this compound and its derivatives. These methods are used to calculate molecular geometries, electronic structures, and reactivity descriptors.
DFT has become a standard tool for investigating the structural and electronic properties of complex molecules. researchgate.net Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G** or 6-311++G(d,p), to optimize molecular geometries and predict various properties. nih.govicm.edu.plnih.gov
For piperidine and its derivatives, DFT calculations have been used to predict heats of formation and evaluate thermal stability through the calculation of bond dissociation energies. nih.gov In studies of other naphthalene derivatives, DFT has been employed to calculate a range of quantum parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jeires.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net These calculations help in understanding the intrinsic properties of the molecule that influence its biological activity. mdpi.com
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack.
For various heterocyclic compounds, including those with piperidine rings, MESP analysis helps to identify the most reactive sites. researchgate.net The negative potential regions are often located around electronegative atoms like oxygen and nitrogen, while positive regions are typically found around hydrogen atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in ligand-receptor binding. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding closely to the chemist's Lewis structure concept. uni-muenchen.de It transforms the complex wavefunction into a set of localized orbitals representing core electrons, lone pairs, and bonds. uni-muenchen.dewisc.edu A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. dergipark.org.trtandfonline.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Profiling
In the development of therapeutic agents, the evaluation of pharmacokinetic and toxicological properties is a critical step. Computational, or in silico, methods provide an early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, allowing for the prioritization of candidates with favorable drug-like characteristics and the early deselection of those likely to fail. For derivatives of this compound, various in silico tools and web servers are employed to predict these properties, guiding the design and synthesis of molecules with improved bioavailability and reduced potential for toxicity.
ADMET studies are crucial for determining the pharmacokinetic and pharmacodynamic properties of potential drugs. chemrevlett.com These computational analyses help to evaluate oral bioavailability, cell permeation, metabolic pathways, and elimination characteristics. chemrevlett.com For instance, studies on various heterocyclic compounds, including those with piperidine moieties, often involve the use of web servers to calculate molecular properties and drug-likeness parameters based on established rules such as Lipinski's, Ghose's, Veber's, and Egan's. chemrevlett.com
Research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives demonstrated the utility of in silico ADMET prediction. researchgate.netnih.gov These studies indicated that the designed compounds were safe and possessed good membrane permeability, suggesting they could be viable candidates for further development. researchgate.netnih.gov Similarly, in silico ADMET profiling of certain phthalazine derivatives revealed a favorable absorption, distribution, metabolism, excretion, and toxicity profile when compared to established drugs like sorafenib.
For newly synthesized molecules like 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, virtual ADME studies are conducted to establish a relationship between the compound's biological, electronic, and physicochemical attributes. nih.gov Computational toxicity prediction is also a key component of this profiling. nih.gov In the study of N'- (2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide derivatives, the in silico ADMET profile supported optimal oral bioavailability for the compounds. researchgate.net These predictive studies are essential for filtering out compounds with undesirable pharmacokinetic properties early in the drug discovery pipeline, thereby saving significant time and resources.
Table 1: Representative In Silico ADMET Predictions for Piperidine Derivatives
This table is a representative example based on typical parameters evaluated in computational studies. Specific values are illustrative.
| Compound Class | Predicted Property | Typical Predicted Outcome | Reference |
| Piperazine-linked Naphthalimides | Cell Viability | High (82-95% at 1 µg/mL) | researchgate.netnih.gov |
| Piperazine-linked Naphthalimides | Membrane Permeability | Good | researchgate.netnih.gov |
| Phthalazine Derivatives | Overall ADMET Profile | Favorable compared to Sorafenib | |
| Furoic Hydrazone Piperidines | Oral Bioavailability | Optimal | researchgate.net |
| Flavonoids | Synthetic Accessibility | Easy to synthesize (Score ~3) | chemrevlett.com |
Virtual Screening Methodologies for Novel Ligand Identification and Target Prediction
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. semanticscholar.org This methodology accelerates the discovery of novel ligands by prioritizing a smaller, more manageable number of candidates for experimental testing. For scaffolds related to this compound, virtual screening encompasses both ligand-based and structure-based approaches to identify new derivatives with potential therapeutic activity.
One common strategy involves the use of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific target. In the study of inhibitors for 4-hydroxyphenylpyruvate dioxygenase (HPPD), multiple structure-based pharmacophore models were developed and used to screen the ZINC and natural product databases, leading to the identification of 29 potential hits. mdpi.com This multiple-pharmacophore approach is considered more reliable and effective than using a single model. mdpi.com
Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is a key component of this approach, where candidate ligands are computationally placed into the binding site of the target to predict their binding orientation and affinity. For example, in the search for new vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a docking study was performed to understand the binding modes of novel phthalazine derivatives within the receptor's active site. Similarly, piperazine (B1678402) derivatives were evaluated as potential human acetylcholinesterase (AChE) inhibitors through virtual screening by molecular docking, which helped identify compounds that bind to the peripheral anionic and catalytic sites of the enzyme. nih.gov
The process often begins with the preparation and purification of both the target protein structure, obtained from sources like the Protein Data Bank (PDB), and the ligand library. mdpi.com Various computational tools are used to identify and characterize the binding pockets on the protein's surface. nih.gov Following screening and docking, the most promising compounds are often subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex. mdpi.com This comprehensive in silico workflow enables the efficient identification of new piperidine derivatives and prediction of their biological targets, guiding further preclinical research. clinmedkaz.org
Chemoinformatics and Machine Learning Applications for SAR Exploration
Chemoinformatics integrates computational and informational techniques to analyze chemical data, playing a pivotal role in modern drug discovery. nih.govmdpi.com When combined with machine learning, it provides powerful tools for exploring the Structure-Activity Relationships (SAR) of chemical compounds like this compound derivatives. SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity, thereby guiding the optimization of lead compounds to enhance potency and selectivity. nih.gov
Machine learning has become an indispensable tool for mining chemical information from large datasets to design molecules with desired biological properties. nih.gov A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com In a typical chemoinformatics workflow, the first step is feature extraction, where chemical structures are converted into numerical descriptors or "fingerprints" that represent their physicochemical properties or substructural fragments. nih.gov These features are then used to train machine learning models, such as Support Vector Machines (SVM) or artificial neural networks, to predict the biological activity of new, untested compounds. mdpi.com
SAR exploration of piperidine derivatives has revealed key structural requirements for activity against various targets. For instance, in a study of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, SAR studies of a piperidine scaffold were conducted to improve both potency and drug disposition properties. nih.gov In another example, SAR analysis of 4-oxypiperidine ethers as histamine H3 receptor ligands showed that substituting the aromatic ring at position 4 enhanced antagonistic activity. nih.gov The synthesis of derivatives with more rigid and lipophilic biphenyl and naphthalene linkers was guided by these SAR insights. nih.gov
The systematic modification of the this compound scaffold allows for a detailed exploration of the chemical space. For example, replacing the naphthalene moiety with a benzene (B151609) ring in a series of equilibrative nucleoside transporter (ENT) inhibitors was found to abolish the inhibitory effects on ENT1 and ENT2. polyu.edu.hk However, subsequent modifications to the new benzene ring, such as adding a methyl, ethyl, or oxymethyl group, could restore the inhibitory activity, highlighting the subtle structural changes that govern biological function. polyu.edu.hk These empirical findings provide valuable data for building more accurate machine learning models that can predict the activity of novel derivatives and accelerate the design of more effective therapeutic agents.
Preclinical Development Aspects and Translational Research of 4 Naphthalen 2 Yl Piperidine Derivatives
In Vitro and In Vivo Pharmacokinetic (PK) Assessments
Pharmacokinetic studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). For 4-(naphthalen-2-yl)piperidine derivatives, these assessments are crucial for predicting their behavior in a clinical setting.
Metabolic Stability and Enzyme Interaction Studies
Studies on related structures indicate that piperidine-containing compounds are extensively metabolized, with CYP3A4 often being the major isoform responsible for N-dealkylation. nih.gov Research into various 4-aminopiperidine (B84694) drugs revealed moderate to high clearance in human liver microsomes, with CYP3A4 playing a primary role. nih.gov For some analogs, CYP2D6 also contributes significantly to metabolism. nih.gov Modifications to the piperidine (B6355638) ring, such as replacing it with a homopiperazine (B121016) or other alicyclic amines, have been explored to improve metabolic stability. nih.gov For instance, certain piperidine analogues showed improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov
The naphthalene (B1677914) group is also a substrate for CYP enzymes. P450 2A13, a respiratory enzyme, and P450 2A6, a hepatic enzyme, are known to oxidize naphthalene. researchgate.net Studies have shown that P450 2A13 oxidizes naphthalene at a much higher rate than P450 2A6 and other isoforms like 1A1, 1A2, 1B1, 2C9, and 3A4. researchgate.net The interaction of naphthalene derivatives with these enzymes can be potent, with some derivatives inducing Type I binding spectra, which is indicative of substrate binding. researchgate.net
| Compound Class | Primary Metabolizing CYP Isoform(s) | Observed Metabolic Profile | Reference |
|---|---|---|---|
| 4-Aminopiperidines | CYP3A4 (major), CYP2D6 (significant for some) | Moderate to high clearance | nih.gov |
| Naphthalene | CYP2A13, CYP2A6 | Oxidized to naphthols at varying rates | researchgate.net |
Membrane Permeability and Cellular Uptake Investigations
For a drug to be effective, it must typically cross biological membranes to reach its site of action. Membrane permeability is often assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govresearchgate.net These assays measure a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane, providing a high-throughput method to predict passive gastrointestinal absorption. nih.govresearchgate.net
Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which share structural similarities with the target compounds, have demonstrated good membrane permeability. nih.govmdpi.com These compounds were observed to readily enter cells and disperse throughout the cytoplasm, as visualized through fluorescence imaging. nih.govmdpi.com The cellular uptake of such compounds can be dependent on concentration, time, and temperature, suggesting that active transport mechanisms, such as clathrin-mediated endocytosis and macropinocytosis, may be involved in addition to passive diffusion. nih.gov
In Vivo Efficacy Studies in Relevant Disease Models
The therapeutic potential of this compound derivatives has been explored in several disease models. A notable example is a high-affinity P2Y14 receptor antagonist featuring a naphthalene-piperidine core. nih.gov In preclinical models, a specific enantiomer of this class, (S,S,S) 2-azanorbornane (MRS4738), demonstrated in vivo efficacy with antihyperalgesic and antiasthmatic activity. nih.gov Furthermore, a double prodrug derivative (MRS4815) was shown to significantly reduce lung inflammation in a mouse model of asthma. nih.gov
In a different therapeutic area, 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives have been investigated for their local anesthetic properties. fabad.org.tr In a guinea pig model of infiltration anesthesia, the compound LAS-251 showed greater activity than reference drugs, demonstrating a longer duration of full anesthesia. fabad.org.tr
Toxicity and Safety Profiling
Preclinical safety evaluation is paramount to identifying potential liabilities before a compound advances to human trials. This involves a range of studies from acute toxicity to cytotoxicity assessments. frontiersin.org
Acute Toxicity Studies
Acute toxicity studies evaluate the effects of a single, high dose of a substance. For a naphthalen-2-yl derivative, naphthalen-2-yl 3,5-dinitrobenzoate (B1224709) (SF1), an acute oral toxicity study was performed in Wistar rats according to OECD 425 guidelines. frontiersin.org A single oral dose of 2000 mg/kg resulted in no mortality, and the animals were observed for 14 days for any changes in general behavior, weight, or signs of allergic reaction. frontiersin.org While no mortality occurred, the high dose did lead to a significant rise in white blood cells, lymphocytes, alkaline phosphatases (ALP), and bilirubin, with a decrease in platelet count. frontiersin.org
Similarly, an acute toxicity study on naphthalene-2-yl 2-chloro-5-dinitrobenzoate (SF5) in rats at a dose of 2,000 mg/kg also showed no mortality but did result in increased liver enzyme levels. nih.gov Studies on 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives also classified them as low-toxic substances based on acute toxicity tests in mice. fabad.org.tr
Cytotoxicity in Non-Cancerous Cell Lines
Assessing a compound's toxicity towards healthy, non-cancerous cells is crucial for determining its therapeutic index. Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated for cytotoxicity against normal fibroblast (3T3) cell lines. nih.gov The results indicated high cytocompatibility, with cell viability between 82% and 95% at a concentration of 1 µg/mL, confirming the compounds could be considered safe for cellular imaging applications. nih.gov
In another study, naphthalene-substituted benzimidazole (B57391) derivatives were tested against normal Human Embryonic Kidney cells (HEK293). acgpubs.org These compounds were found to be less toxic to the normal cells compared to the positive control, methotrexate. acgpubs.org Specifically, compound 18, a 5-chlorobenzimidazole (B1584574) derivative, was 32 times more selective toward the HepG2 cancer cell line than the normal HEK293 cells. acgpubs.org Similarly, certain 1,4-dialkoxynaphthalene imidazolium (B1220033) salts showed no cytotoxicity to normal colon cells (CCD-18Co) at concentrations up to 10 μM. mdpi.com
| Compound/Derivative Class | Toxicity Test | Model | Key Findings | Reference |
|---|---|---|---|---|
| Naphthalen-2-yl 3,5-dinitrobenzoate (SF1) | Acute Oral Toxicity | Wistar Rats | No mortality at 2000 mg/kg; observed changes in hematological and liver function parameters. | frontiersin.org |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Cytotoxicity | Normal Fibroblast (3T3) cells | Minor toxicity; cell viability of 82-95% at 1 µg/mL. | nih.gov |
| Naphthalene substituted benzimidazole derivatives | Cytotoxicity | Human Embryonic Kidney (HEK293) cells | Less toxic than methotrexate; high selectivity for cancer cells over normal cells. | acgpubs.org |
Oral Bioavailability and Formulation Considerations
The transition from a promising lead compound to a viable clinical candidate is heavily dependent on its pharmacokinetic profile, with oral bioavailability being a critical parameter for patient compliance and therapeutic efficacy. For derivatives of this compound, achieving adequate oral bioavailability can present significant challenges.
Research into a potent P2Y14R antagonist based on a naphthalene structure, which incorporates the 4-phenylpiperidine (B165713) motif, has highlighted some of these hurdles. The parent compound in one such series was noted for its low oral bioavailability, which was attributed to its high lipophilicity and zwitterionic nature at physiological pH. nih.gov These physicochemical properties can lead to poor aqueous solubility and limited absorption from the gastrointestinal tract, thereby restricting the drug's systemic exposure when administered orally.
Addressing these limitations requires sophisticated formulation strategies. The primary goals of formulation are to enhance the solubility and dissolution rate of the compound. Strategies that may be considered for lipophilic compounds like this compound derivatives include:
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix, the energy barrier for dissolution is lowered, potentially increasing solubility and absorption.
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be employed. These formulations consist of oils, surfactants, and cosolvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the gut, facilitating drug solubilization and absorption.
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.
While these strategies are standard in pharmaceutical development, specific formulation studies for this compound derivatives are not extensively detailed in the public domain. The development of a successful oral dosage form for this class of compounds would necessitate comprehensive pre-formulation studies to characterize their physicochemical properties and identify the most effective enhancement strategy. The table below summarizes the key challenges and potential formulation approaches.
| Challenge | Physicochemical Basis | Potential Formulation Approach |
| Poor Aqueous Solubility | High lipophilicity from the naphthalene and piperidine rings. | Amorphous Solid Dispersions, Lipid-Based Formulations (SEDDS/SMEDDS), Particle Size Reduction (Nanoparticles). |
| Low Permeability | May be affected by high lipophilicity and molecular size. | Permeation enhancers, lipid-based formulations. |
| First-Pass Metabolism | Potential for significant metabolism in the gut wall or liver. | Prodrug design (see section 6.5), metabolic inhibitor co-administration (research context). |
Further research is required to determine the optimal formulation that can overcome the inherent biopharmaceutical challenges associated with this compound derivatives, thereby enabling their potential as orally administered therapeutic agents.
Prodrug Design and Development for Enhanced Pharmacological Performance
Prodrug design is a powerful chemical strategy to overcome undesirable physicochemical and pharmacokinetic properties of a parent drug molecule. ijpcbs.comrsc.org This approach involves the chemical modification of the active drug to form an inert derivative (the prodrug) that converts back to the parent compound in vivo through enzymatic or chemical cleavage. slideshare.netslideshare.net For derivatives of this compound, this strategy has been explored to circumvent issues like poor bioavailability and to enhance in vivo efficacy. nih.gov
The primary objective of creating a prodrug for a this compound derivative is often to mask polar functional groups, such as carboxylates or amines, that can become charged at physiological pH. Such charges can hinder the molecule's ability to cross biological membranes, like the intestinal epithelium, thus limiting oral absorption. ijpcbs.com
In the context of a naphthalene-based P2Y14R antagonist, researchers successfully implemented a prodrug approach to improve its drug-like properties. nih.gov The parent compound contained both a carboxylic acid and a piperidine amine, making it zwitterionic. To improve its profile, prodrugs were designed by masking these polar moieties.
Key Prodrug Strategies Employed:
Ester Prodrugs for Carboxylic Acids: The carboxylate group was masked by converting it into an N,N-dimethylamidomethyl ester. This modification neutralizes the negative charge, increases lipophilicity, and is designed to be cleaved by esterase enzymes in the body to release the active carboxylic acid. nih.gov
Carbamate (B1207046) Prodrugs for Piperidine Amines: The secondary amine of the piperidine ring can be masked using a carbamate linkage. This strategy temporarily neutralizes the basic amine, preventing protonation in the acidic environment of the stomach and potentially improving membrane permeability.
Double Prodrugs: A more advanced approach involves masking multiple functional groups within the same molecule. A "double prodrug" was synthesized containing both the N,N-dimethylamidomethyl ester at the carboxylate site and a carbamate group protecting the piperidine nitrogen. This dual modification was shown to dramatically improve in vivo efficacy in a preclinical model of asthma, demonstrating the potential of this strategy to enhance pharmacological performance. nih.gov
The table below outlines the prodrug modifications applied to a potent antagonist from this chemical series.
| Prodrug Type | Modified Functional Group | Promoieties Used | Rationale |
| Single Prodrug | Carboxylic Acid | N,N-dimethylamidomethyl ester | Neutralize charge, increase lipophilicity, improve membrane permeation. |
| Single Prodrug | Piperidine Amine | Carbamate | Neutralize charge, prevent protonation, improve stability and permeation. |
| Double Prodrug | Carboxylic Acid & Piperidine Amine | N,N-dimethylamidomethyl ester & Carbamate | Combine the benefits of both modifications for a synergistic effect on pharmacokinetic properties and efficacy. |
While the oral bioavailability of these specific prodrugs was not determined in the initial study, their enhanced efficacy following intraperitoneal administration strongly suggests that the modifications successfully improved key properties influencing drug distribution and target engagement. nih.gov This highlights the significant potential of prodrug design to unlock the therapeutic utility of potent this compound derivatives by optimizing their pharmacological performance.
Future Perspectives and Emerging Research Directions for 4 Naphthalen 2 Yl Piperidine
Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets
Research into derivatives of the 4-(naphthalen-2-yl)piperidine structure is branching into diverse therapeutic areas by identifying novel biological targets. The inherent versatility of the piperidine (B6355638) ring combined with the naphthalene (B1677914) moiety allows for modifications that can tune the molecule's affinity for various receptors and enzymes.
One of the most promising areas is in inflammation and immunology. A naphthalene derivative has been identified as a potent and selective antagonist for the P2Y₁₄ receptor (P2Y₁₄R), a G protein-coupled receptor involved in inflammatory signaling. fda.gov This discovery opens up potential therapeutic applications for conditions such as asthma, chronic pain, diabetes, and sterile inflammation of the kidney. fda.gov
In the realm of neurodegenerative diseases, derivatives incorporating a 4-oxypiperidine core with a naphthalene linker have shown high affinity for the histamine (B1213489) H₃ receptor (H₃R) while also inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). pharmafeatures.com This multi-target approach is being investigated as a potential therapy to improve cognitive functions in complex conditions like Alzheimer's disease. pharmafeatures.com The H₃ receptor acts as both an autoreceptor and a heteroreceptor, modulating the release of several key neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), and norepinephrine (B1679862), which are crucial for cognitive processes. nih.govwikipedia.org
Furthermore, the broader piperidine scaffold, of which this compound is a member, continues to be a cornerstone in the development of novel therapeutics for a range of diseases. Studies have explored piperidine derivatives as cell cycle inhibitors for hepatocellular carcinoma and as inhibitors of dihydrofolate reductase (DHFR), presenting opportunities in oncology and antimicrobial therapies. nih.govrsztnc.org
| Potential Biological Target | Associated Therapeutic Indication(s) |
| P2Y₁₄ Receptor (Antagonist) | Asthma, Chronic Pain, Diabetes, Kidney Inflammation fda.gov |
| Histamine H₃ Receptor (Antagonist) | Alzheimer's Disease, ADHD, Schizophrenia pharmafeatures.comnih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease pharmafeatures.com |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease pharmafeatures.com |
| Dihydrofolate Reductase (DHFR) | Cancer, Microbial Infections rsztnc.org |
| Cell Cycle Proteins (e.g., p53/p21) | Hepatocellular Carcinoma nih.gov |
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Diversity
The synthesis of piperidine-containing compounds is a mature field, yet innovation continues to drive efficiency and enable the creation of more complex and diverse chemical libraries. For analogues of this compound, synthetic routes have been categorized into distinct stages, often beginning with the preparation of bromo-intermediates followed by key reactions like the Suzuki coupling to attach the naphthalene moiety. fda.gov
Modern organic chemistry is providing new tools that can be applied to this scaffold. Recent advances in piperidine synthesis include:
Radical-Mediated Amine Cyclization: Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes offers a novel route to form the piperidine ring. duke.edu
Reductive Amination Cascades: Iron-catalyzed reductive amination of ϖ-amino fatty acids, using phenylsilane (B129415) as a key reagent, allows for the efficient creation of the heterocyclic ring. duke.edu
Hydrogen Borrowing Annulation: Iridium(III)-catalyzed [5+1] annulation methods can form two new C-N bonds in a sequential cascade, enabling stereoselective synthesis of substituted piperidines. duke.edu
These advanced methodologies offer the potential to streamline the production of this compound derivatives, reduce costs, and generate novel analogues with enhanced three-dimensionality, a trend shown to improve drug-like properties. fda.gov The systematic modification of the piperidine ring, for instance by adding bridging moieties, can provide conformational control and improve physicochemical characteristics. fda.gov
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and have immense potential for the this compound scaffold. europeanpharmaceuticalreview.commdpi.com These computational tools can accelerate nearly every stage of the development pipeline, from initial target identification to lead optimization.
Key applications include:
High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target. europeanpharmaceuticalreview.com For the this compound core, this could rapidly identify new derivatives with potential activity against a wide range of receptors or enzymes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing existing data on related compounds, ML models can predict the biological activity of novel, unsynthesized derivatives. This helps prioritize which molecules to synthesize and test in the lab, saving time and resources. nih.gov
De Novo Drug Design: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules based on desired properties. These models could generate novel this compound analogues optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Protein Structure Prediction: Tools like AlphaFold can predict the three-dimensional structure of target proteins with high accuracy. nih.gov This information is critical for structure-based drug design, allowing chemists to rationally design derivatives of this compound that fit precisely into the target's binding site. europeanpharmaceuticalreview.comnih.gov
By integrating these AI and ML methods, researchers can navigate the vast chemical space of this compound derivatives more effectively, increasing the success rate of identifying promising new drug candidates. europeanpharmaceuticalreview.com
Potential for Precision Medicine Applications and Personalized Therapies
The therapeutic targets associated with the this compound scaffold, such as the P2Y₁₄ and H₃ receptors, are prime candidates for precision medicine approaches. Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup.
The field of pharmacogenetics has demonstrated that variations in genes encoding for drug targets can significantly impact a patient's response to therapy. For example, the highly polymorphic CYP2C19 gene affects the metabolism and efficacy of the P2Y₁₂ inhibitor clopidogrel. bohrium.compharmgkb.org This has led to the development of genotype-guided antiplatelet therapy. pharmgkb.org
A similar paradigm could be applied to drugs developed from the this compound scaffold:
Target Gene Polymorphisms: Genetic variations in the P2RY14 or HRH3 genes could alter the structure or expression level of their respective receptors. Patients with certain polymorphisms might respond differently to a drug targeting these receptors, requiring dose adjustments or alternative therapies.
Biomarker Development: Identifying biomarkers that predict a patient's response would be a critical step. This could involve genetic testing for specific receptor variants or measuring the expression levels of the target protein. Such biomarkers would enable the selection of patients most likely to benefit from the therapy, enhancing efficacy and reducing the likelihood of non-response.
By investigating the pharmacogenetics of the P2Y₁₄ and H₃ receptors, future research can pave the way for personalized therapies, ensuring that drugs based on the this compound scaffold are prescribed to the right patient at the right dose.
Synergistic Approaches with Other Therapeutic Agents
The development of synergistic therapeutic strategies, either through combination therapy or by designing single molecules with multiple functions, is a growing trend in pharmacology. The this compound scaffold is well-suited to these approaches.
A prime example is the development of multi-target-directed ligands. A derivative of 4-oxypiperidine with a naphthalene linker was designed to act as both a histamine H₃R antagonist and a cholinesterase inhibitor. pharmafeatures.com This dual activity in a single molecule aims to enhance cholinergic neurotransmission through two distinct but complementary mechanisms, which could offer a superior therapeutic effect for cognitive enhancement in Alzheimer's disease compared to a single-target agent. pharmafeatures.com
Another strategy involves the use of prodrugs to improve efficacy. In the context of P2Y₁₄R antagonists, a "double prodrug" was created by masking both the carboxylate group and protecting the piperidine nitrogen. fda.gov This approach was designed to achieve higher in vivo efficacy in an asthma model, demonstrating how chemical modifications can enhance the therapeutic potential of the core structure. fda.gov
Beyond single-molecule strategies, there is significant potential for using this compound derivatives in combination with other drugs. For instance, a P2Y₁₄R antagonist could be combined with standard-of-care anti-inflammatory agents for asthma, or an H₃R antagonist could be used alongside other cognitive enhancers for neurodegenerative disorders.
Collaborative Research Initiatives and Translational Pathways to Clinical Development
Translating a promising compound like this compound from the laboratory to the clinic is a complex, lengthy, and expensive process. nih.gov Success increasingly relies on collaborative efforts and well-defined translational pathways.
The journey from a preclinical candidate to an approved drug involves several key stages:
Target Validation: Firmly establishing the link between the biological target (e.g., P2Y₁₄R) and a specific disease. rsztnc.org
Lead Optimization: Modifying the initial "hit" compound to improve its potency, selectivity, and drug-like properties. rsztnc.org
Preclinical Development: Conducting formal toxicology, safety pharmacology, and pharmacokinetic studies under Good Laboratory Practices (GLP) to ensure the candidate is safe for human trials. This stage culminates in the filing of an Investigational New Drug (IND) application with a regulatory body like the FDA. rsztnc.orgnih.gov
Clinical Trials: Progressing through Phase 1 (safety in healthy volunteers), Phase 2 (initial proof-of-concept in patients), and Phase 3 (large-scale efficacy and safety studies). rsztnc.org
To navigate this pathway effectively, collaborative research initiatives are essential. Public-private partnerships, involving academic institutions, pharmaceutical companies, and government agencies like the FDA, can foster innovation and accelerate development. duke.edu Initiatives such as the FDA's Critical Path Initiative aim to modernize the scientific process through which medical products are developed and evaluated. fda.gov Consortia focused on specific diseases, like the National Ataxia Foundation's Drug Development Collaborative, provide a framework for sharing pre-competitive data, developing biomarkers, and designing efficient clinical trials. ataxia.orgataxia.org For a compound like this compound, engaging in such collaborations will be crucial for pooling resources, sharing expertise, and successfully translating preclinical promise into clinical reality. milkeninstitute.org
Patent Landscape and Intellectual Property Considerations in 4 Naphthalen 2 Yl Piperidine Research
Analysis of Existing Patents Pertaining to Piperidine (B6355638) and Naphthalene (B1677914) Derivatives in Medicinal Chemistry
The patent literature reveals a strong and sustained interest in the development of therapeutic agents derived from piperidine and naphthalene cores. These two moieties are prevalent in a wide array of approved drugs and clinical candidates, valued for their favorable pharmacokinetic and pharmacodynamic properties. A granular analysis of patents discloses a variety of structural classes and therapeutic applications.
One notable area of patent activity involves the use of piperidine and naphthalene derivatives in the treatment of central nervous system (CNS) disorders. For instance, a patent has been granted for antipsychotic 4-(naphthalenyloxy)piperidine derivatives. google.com These compounds are characterized by an ether linkage between the naphthalene and piperidine rings and are claimed to have a low potential for extrapyramidal side effects. Another patent describes (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as inhibitors of the histone demethylase KDM2b for the treatment of cancer, indicating the versatility of the naphthalene-piperidine combination in targeting diverse biological pathways. google.com
In the realm of metabolic and inflammatory diseases, a research paper on bridged piperidine analogues of a high-affinity naphthalene-based P2Y14R antagonist highlights a patented series of benzoxazole (B165842) derivatives as potent antagonists for this receptor, which is implicated in conditions like asthma and diabetes. nih.gov Although not a direct 4-(naphthalen-2-yl)piperidine, this research underscores the value of the naphthalene moiety in conjunction with a piperidine or a related heterocyclic ring in targeting G protein-coupled receptors (GPCRs).
The following interactive table provides a summary of representative patents and patent applications related to naphthalene and piperidine derivatives, showcasing their diverse therapeutic targets.
| Patent/Application Number | Compound Class | Therapeutic Target/Application | Key Structural Features |
| US4443462A | 4-(Naphthalenyloxy)piperidine derivatives | Antipsychotic agents | Ether linkage between naphthalene and piperidine rings |
| WO2016112284A1 | (Piperidin-3-yl)(naphthalen-2-yl)methanone derivatives | Histone demethylase (KDM2b) inhibitors for cancer | Ketone linker between naphthalene and piperidine rings |
| Recent Patent Disclosure (as cited in J Med Chem. 2022) | Benzoxazole derivatives with naphthalene moiety | P2Y14R antagonists for inflammatory diseases | Naphthalene appended to a larger scaffold containing a piperidine analogue |
Identification of Key Technological Trends and Strategic Areas within the Patent Literature
A thorough review of the patent landscape for naphthalene-piperidine derivatives reveals several key technological trends and strategic areas of focus for pharmaceutical innovation. These trends are largely driven by the need to develop more selective, potent, and safer drugs with improved developability profiles.
One significant trend is the exploration of structural modifications to enhance target affinity and selectivity . The research on bridged piperidine analogues of a P2Y14R antagonist exemplifies this, where the introduction of conformational constraints on the piperidine ring through bridging was investigated to improve receptor binding. nih.gov This approach aims to lock the molecule in a bioactive conformation, thereby increasing potency and potentially reducing off-target effects.
Another key trend is the focus on modulating physicochemical properties to improve drug-like characteristics. This includes efforts to increase the sp³ character of molecules to "escape from flatland," a concept aimed at improving solubility, reducing metabolic liability, and enhancing oral bioavailability. nih.gov The use of bridged piperidine moieties is one strategy to achieve this three-dimensionality.
The development of prodrugs is also a prominent strategic area. For potent but poorly bioavailable compounds, a prodrug strategy can be employed to improve pharmacokinetic properties. In the context of the naphthalene-based P2Y14R antagonists, both uncharged and cationic prodrugs were prepared by masking a carboxylate group to enhance in vivo efficacy. nih.gov
Furthermore, there is a clear trend towards targeting novel and challenging biological targets . The patenting of histone demethylase inhibitors based on the (piperidin-3-yl)(naphthalen-2-yl)methanone scaffold demonstrates a move beyond traditional targets like GPCRs and ion channels. google.com This highlights the adaptability of the this compound core in designing ligands for a new generation of therapeutic targets.
Opportunities for Novel Intellectual Property Generation and Patentable Inventions
The existing patent landscape, while competitive, also presents numerous opportunities for the generation of novel intellectual property and patentable inventions centered around the this compound scaffold. These opportunities can be categorized into several key areas:
Exploration of Underexplored Therapeutic Areas: While CNS disorders and inflammation have been a focus, the this compound scaffold could be leveraged to develop therapies for other diseases. The inherent properties of this scaffold may make it suitable for targeting a wide range of biological targets, and patent protection could be sought for new medical uses.
Development of Novel Analogs with Improved Properties: There is significant scope for creating novel chemical entities by modifying the this compound core. This could involve:
Substitution on the Naphthalene Ring: Introducing various substituents on the naphthalene moiety to fine-tune electronic and steric properties, thereby modulating target binding and selectivity.
Modification of the Piperidine Ring: Beyond simple N-alkylation, the introduction of substituents at the 2, 3, 5, and 6 positions of the piperidine ring, or the creation of spirocyclic or bridged systems, could lead to patentable compounds with unique pharmacological profiles.
Varying the Linker: For compounds where a linker is present between the two rings, exploring different types of linkers (e.g., amides, sulfonamides, ureas) could result in novel and patentable chemical matter.
Application of Enabling Technologies: The use of cutting-edge technologies in drug discovery can lead to patentable inventions. For example, the application of novel synthetic methodologies to access previously inaccessible derivatives of this compound could be a source of IP. Furthermore, the use of computational modeling and artificial intelligence to design novel ligands with specific desired properties represents another avenue for patent protection.
Formulation and Delivery Innovations: Even for known compounds, novel formulations that improve stability, solubility, or provide controlled release can be patented. The development of specific formulations for this compound derivatives for a particular route of administration could be a valuable source of intellectual property.
Academic Contributions to the Patenting of New Chemical Entities and Therapeutic Uses
Academic institutions play a crucial role in the discovery and patenting of new chemical entities and their therapeutic applications. The synergistic relationship between universities and the biotechnology and pharmaceutical industries is a key driver of innovation. wipo.int Universities contribute through their cutting-edge research, specialized facilities, and the generation of novel scientific discoveries, which can then be licensed to companies for commercialization. wipo.int
In the context of piperidine and naphthalene derivatives, academic research has been instrumental in elucidating the structure-activity relationships and mechanisms of action of these compounds. The detailed study on bridged piperidine analogues of a P2Y14R antagonist, for instance, involved collaboration between the National Institutes of Health (an academic and governmental research institution) and other research entities. nih.gov This type of fundamental research often lays the groundwork for future patent applications by identifying promising new scaffolds and therapeutic targets.
The process of technology transfer from universities to industry is a well-established pathway for the commercialization of academic inventions. core.ac.uk University technology transfer offices (TTOs) are responsible for managing the intellectual property generated from academic research, including the filing of patent applications and the negotiation of licensing agreements with industry partners. researchgate.net This model allows for the translation of basic scientific discoveries into tangible therapeutic products that can benefit public health. While specific examples of university-led patents for the exact this compound scaffold are not always readily identifiable in the public domain, the extensive body of academic literature on arylpiperidines and their medicinal chemistry applications strongly suggests that academic research is a significant source of innovation in this area. nih.gov The development of novel synthetic methods for piperidine derivatives in academic labs, for example, can be patented and licensed to pharmaceutical companies, enabling the synthesis of new and diverse compound libraries for drug screening.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 4-(Naphthalen-2-yl)piperidine, and how do they influence its reactivity?
- Methodological Answer : The compound consists of a piperidine ring substituted at the 4-position with a naphthalen-2-yl group (IUPAC name: 4-naphthalen-2-ylpiperidine; canonical SMILES:
C1CNCCC1C2=CC3=CC=CC=C3C=C2). The naphthyl group contributes to aromatic π-π interactions, enhancing binding affinity in biological systems, while the piperidine moiety allows for protonation at physiological pH, influencing solubility and reactivity. Structural analysis via NMR and X-ray crystallography is recommended to confirm stereoelectronic effects .
Q. What standardized methods are recommended for synthesizing this compound derivatives?
- Methodological Answer : Synthesis often employs multi-component reactions, such as condensations involving aldehydes, ketones, and amines. For example, a three-component reaction with benzaldehyde, ethyl acetoacetate, and urea under reflux in ethanol (12–24 hours) yields dihydropyridine derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by LC-MS or H/C NMR ensure product integrity. Yield optimization requires temperature control and catalytic acid/base conditions .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency measures include rinsing eyes with water for 15 minutes (remove contact lenses) and seeking medical attention for persistent irritation. Storage should be in sealed containers under dry, ventilated conditions .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and energetics for synthetic routes. Tools like Gaussian or NWChem simulate solvent effects and catalyst interactions. Virtual screening of reaction parameters (temperature, solvent polarity) reduces experimental trial-and-error. Iterative feedback between computational predictions and experimental validation refines yield and selectivity .
Q. What strategies resolve contradictions in biological activity data across studies on this compound analogs?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using reference compounds (e.g., cisplatin for antitumor assays) and replicate experiments under controlled conditions (pH, temperature). Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) identify outliers. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can factorial design improve the optimization of reaction conditions for this compound synthesis?
- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example, varying temperature (60–100°C) and catalyst concentration (5–15 mol%) in a 2 design identifies interactive effects on yield. Response surface methodology (RSM) models non-linear relationships. Software like Minitab or Design-Expert automates analysis, prioritizing factors for DoE (Design of Experiments) .
Q. What methodologies elucidate the pharmacological mechanism of this compound in neurochemical pathways?
- Methodological Answer : Use radioligand binding assays (e.g., H-labeled ligands) to assess affinity for receptors (e.g., σ-1 or NMDA). Pair with patch-clamp electrophysiology to study ion channel modulation. In vivo microdialysis in rodent models measures neurotransmitter release (e.g., dopamine, serotonin). Knockout mouse models or siRNA silencing validate target specificity. Integrate data via systems pharmacology models .
Q. How does the electronic profile of this compound influence its stability under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) across pH 1–13. Monitor degradation via HPLC-UV/HRMS. Quantum mechanical calculations (e.g., HOMO-LUMO gaps) predict susceptibility to oxidation or hydrolysis. Compare with analogs (e.g., 4-(4-methoxyphenyl)piperidine) to isolate substituent effects. Buffered solutions (phosphate, acetate) control ionic strength during testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
